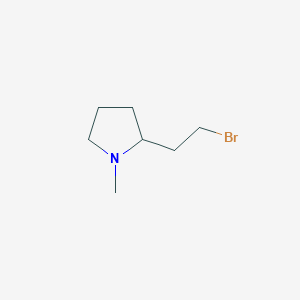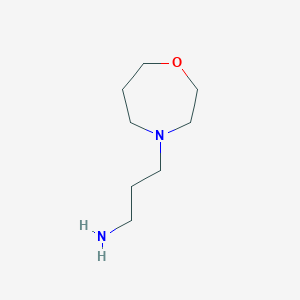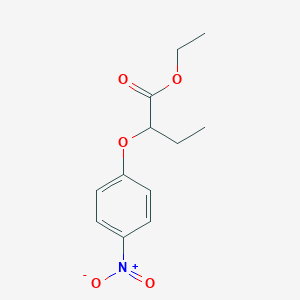
Ethyl 2-(4-nitrophenoxy)butanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate can be achieved through phase-transfer catalysis under sonication . The reaction involves the corresponding p-nitrophenol and ethyl 2-bromoacetate using the mild solid base, anhydrous potassium carbonate .Molecular Structure Analysis
The InChI code for Ethyl 2-(4-nitrophenoxy)butanoate is 1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(4-nitrophenoxy)butanoate is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Enzymatic Catalysis
Ethyl 2-(4-nitrophenoxy)butanoate and its related compounds have been used as chiral precursors in studies of enzymatic catalysis. For instance, a study by Knezović, Sunjic, and Levai (1993) demonstrated the enantioselective hydrolysis of ethyl 3-(2′-nitrophenoxy) butanoates catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. They found that the alkyl ester group significantly influences the rate of hydrolysis, providing valuable insights into enzymatic selectivity and efficiency in organic synthesis (Knezović, Sunjic, & Levai, 1993).
Intermediate in Synthesis
Xiong, Gao, Yang, Tang, and Zheng (2019) investigated the synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate, an important intermediate for creating biologically active compounds. They optimized the synthetic method, achieving a total yield of 78.57%. This study highlights the role of Ethyl 2-(4-nitrophenoxy)butanoate derivatives in synthesizing complex molecules with potential biological applications (Xiong et al., 2019).
Chemical Synthesis and Rearrangements
In chemical synthesis, Ethyl 2-(4-nitrophenoxy)butanoate and its derivatives have been employed in various rearrangements and reactions. For example, Knipe, Sridhar, and Lound-Keast (1977) prepared 2-(p-Nitrophenoxy)ethylamines through reactions of 2-aminoethanols, showcasing the compound’s versatility in creating diverse chemical structures (Knipe, Sridhar, & Lound-Keast, 1977).
Application in Catalytic Reactions
Ethyl 2-(4-nitrophenoxy)butanoate derivatives have also been used in studies exploring catalytic reactions. For instance, Sivakumar and Phani (2011) used such derivatives in creating polymer-supported systems for catalytic reactions, combining the catalyst and reagent on a single platform. This approach has potential applications in simplifying and enhancing various chemical processes (Sivakumar & Phani, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-(4-nitrophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZBYKHXVLPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-nitrophenoxy)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





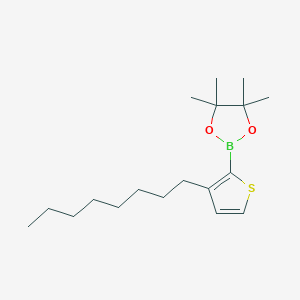
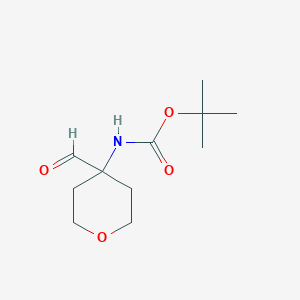
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)

